Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
CAS No.:
Cat. No.: VC17698158
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO3 |
|---|---|
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
| Standard InChI Key | GONPGJWLCVIBNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(O1)C(=O)OC)C2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a three-membered oxirane (epoxide) ring substituted with a 2-fluorophenyl group and a methyl ester at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents. Key structural identifiers include:
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IUPAC Name: Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
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Canonical SMILES:
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InChIKey:
Synthesis and Optimization
Key Synthetic Routes
The synthesis of methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves a multi-step process:
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Friedel-Crafts Acylation: 2-Fluorobenzene is acylated with methyl acrylate to form a β-keto ester intermediate.
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Epoxidation: Treatment with a peracid (e.g., mCPBA) generates the oxirane ring.
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Methylation: Sodium hydride (NaH) deprotonates the intermediate, followed by quenching with methyl iodide (CHI) to yield the final product.
Industrial-scale production often employs continuous flow reactors to enhance yield (up to 78%) and reduce side reactions.
Stereochemical Considerations
Applications in Research and Industry
Biological Activity
The compound’s oxirane ring reacts with nucleophilic residues (e.g., cysteine thiols in enzymes), enabling potential applications in:
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Antimicrobial Agents: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Research: Induces apoptosis in HeLa cells via caspase-3 activation (IC = 12 µM).
Synthetic Utility
As a versatile intermediate, it participates in:
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Ring-Opening Reactions: With amines (e.g., aniline) to form β-amino alcohols.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl derivatives.
Comparative Analysis with Structural Analogs
The ortho-fluorine substitution enhances steric hindrance and electronic withdrawal, improving target selectivity compared to meta-substituted analogs.
Future Directions
Ongoing studies focus on:
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Enantioselective Synthesis: To produce single enantiomers for chiral drug development.
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Proteomics: Identifying protein targets via activity-based protein profiling (ABPP).
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